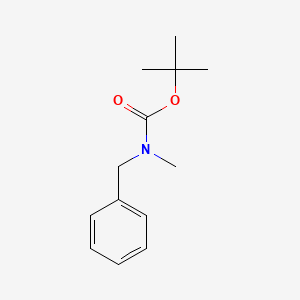

tert-butyl N-phenethylcarbamate

Description

tert-Butyl N-phenethylcarbamate is a carbamate derivative where a phenethylamine group is protected by a tert-butoxycarbonyl (Boc) moiety. These compounds are widely used in organic synthesis as intermediates to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical research. The tert-butyl group enhances stability against nucleophiles and bases, enabling selective deprotection under acidic conditions .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-methylcarbamate |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |

InChI Key |

LPXIOYIHXNPBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylbenzylcarbamic acid tert-butyl ester typically involves the reaction of methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methylbenzylcarbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-phenethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-phenethylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

Industry: The compound is used in the production of polymers and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of methylbenzylcarbamic acid tert-butyl ester involves the formation of carbamate linkages with target molecules. This can lead to the inhibition of enzymes or modification of proteins, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, properties, and applications of tert-butyl N-phenethylcarbamate and its analogs:

Key Research Findings

Electronic and Steric Effects :

- Chlorinated Derivatives (e.g., 4-chlorophenethyl): The electron-withdrawing chlorine atom increases lipophilicity, improving membrane permeability in drug candidates .

- Fluorinated and Trifluoromethyl Derivatives (e.g., 5-fluoro-2-nitro, 3-CF₃): Fluorine atoms enhance metabolic stability and bioavailability, making these analogs valuable in CNS drug development .

- Benzyloxy Substituents (e.g., benzyloxy-phenethyl): Introduce steric bulk, which can direct regioselectivity in cross-coupling reactions or inhibit enzymatic degradation .

Reactivity and Stability: Nitro Groups (e.g., 2-NO₂ in CAS 885280-67-1): Increase electrophilicity, facilitating nucleophilic aromatic substitution reactions . tert-Butyl Group: Provides robust protection against basic and nucleophilic conditions, but requires acidic deprotection (e.g., HCl in dioxane) .

Safety Profiles: Compounds like tert-butyl (4-chlorophenethyl)carbamate are classified as non-hazardous, simplifying handling and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.